Comparative Binding Affinity of FMRFamide and NPFF at Mammalian NPFF Receptors
In a competitive ligand binding assay using rat spinal cord membranes to characterize NPFF receptors, FMRFamide bound with a Ki of 1.8 nM. This affinity is significantly lower (approximately 7-fold) than the endogenous ligand Neuropeptide FF (NPFF, Ki = 0.26 nM), but is markedly higher (approximately 7-fold) than the potency observed for the related fragment PQRFamide (Ki = 12 nM) [1]. This demonstrates that while FMRFamide is a less potent ligand than NPFF at these mammalian receptors, it retains substantial and quantifiable affinity compared to other related peptide fragments.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.8 nM |
| Comparator Or Baseline | NPFF (Ki = 0.26 nM) and PQRFamide (Ki = 12 nM) |
| Quantified Difference | FMRFamide is ~7-fold less potent than NPFF and ~7-fold more potent than PQRFamide. |
| Conditions | Rat spinal cord membrane competitive ligand binding assay. |
Why This Matters
Quantifies FMRFamide's exact binding profile to a key mammalian target, allowing researchers to select the appropriate ligand (FMRFamide vs. NPFF) based on required potency and avoiding the significantly lower affinity of simpler RFamide fragments like PQRFamide.
- [1] Gouardères, C., Jhamandas, K., & Zajac, J. M. (2025). Neuropeptide FF receptors: structure-activity relationship and effect of morphine. Journal of Pharmacology and Experimental Therapeutics, 312(2), 724-732. View Source
